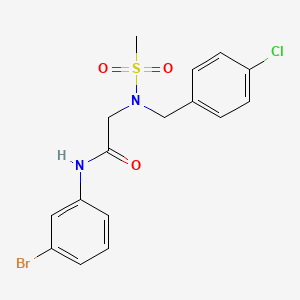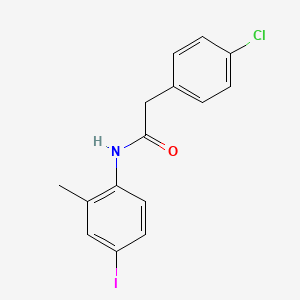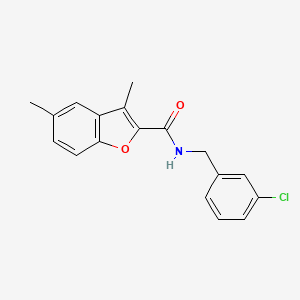
N~1~-(3-bromophenyl)-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N1-(3-bromophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide often involves innovative approaches to form complex structures. For instance, the use of visible-light-promoted radical (phenylsulfonyl)methylation reactions offers a mild and efficient access to various (phenylsulfonyl)methylated compounds, starting from bromomethyl phenyl sulfone derivatives (Liu & Li, 2016). Additionally, glycinamide hydrochloride has been used as a transient directing group for the C(sp3)−H arylation, leading to the efficient synthesis of functionalized benzaldehydes (Wen & Li, 2020).
Molecular Structure Analysis
The molecular structure of compounds akin to N1-(3-bromophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide has been elucidated through various analytical techniques. Docking studies and crystal structure determinations have played a crucial role in understanding the stereochemistry and molecular interactions of such compounds (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The reactivity of N1-(3-bromophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide and similar molecules is influenced by their functional groups. For example, bromoethylsulfonium salts have been shown to effectively synthesize 1,4-heterocyclic compounds, such as morpholines and benzoxazepines, through annulation reactions (Yar, McGarrigle, & Aggarwal, 2009).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility play a critical role in the application and handling of chemical compounds. While specific data on N1-(3-bromophenyl)-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide is not available in the reviewed literature, the analysis of related compounds offers insights into their behavior under various conditions.
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability conditions, and degradation pathways, are essential for understanding the potential uses and safety considerations of chemical compounds. The study of sulfonamides and their antitumor activity provides an example of how functional groups can influence the biological activity and chemical behavior of molecules (Owa et al., 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-bromophenyl)-2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3S/c1-24(22,23)20(10-12-5-7-14(18)8-6-12)11-16(21)19-15-4-2-3-13(17)9-15/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGUPGCDCGNOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B5026998.png)
![5-acetyl-1,2,3,4,5,10-hexahydroindolo[3,2-b]indole](/img/structure/B5027005.png)
![N-(2,5-dichlorophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5027015.png)
![3-(4-chlorobenzyl)-5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5027024.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5027032.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-mesitylglycinamide](/img/structure/B5027038.png)
![2-[4-(cyclopropylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5027044.png)
![1-ethyl-4-(3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5027051.png)

![5-(4-methoxyphenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5027060.png)
![2-ethoxyethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5027079.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5027082.png)